REACTION_CXSMILES
|
[C:1]1([N:11]=[C:12]2[CH:17]=[CH:16][C:15](=[O:18])[CH:14]=[CH:13]2)[C:10]2[C:5](=CC=CC=2)[CH:4]=[CH:3][CH:2]=1.C1C2C(=CC=CC=2)C=CC=1N=C1C=CC(=O)C=C1>>[C:1]1([N:11]=[C:12]2[CH:13]=[CH:14][C:15](=[O:18])[CH:16]=[CH:17]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N=C1C=CC(C=C1)=O
|
Name
|
4-(2-naphthylimino)-2,5-cyclohexadien-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)N=C1C=CC(C=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N=C1C=CC(C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |